Cas no 154927-01-2 (1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde)

1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde,1-methyl-5-phenyl-
- 1-methyl-5-phenylpyrazole-4-carbaldehyde
- 1-Methyl-5-phenyl-pyrazole-4-carbaldehyde
- 1-Methyl-5-phenyl-1H-pyrazole-4-carboxaldehyde
- EN300-155262
- MS-22188
- 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde, AldrichCPR
- 1H-Pyrazole-4-carboxaldehyde, 1-methyl-5-phenyl-
- 154927-01-2
- FT-0608074
- MFCD04115389
- A26136
- W-205773
- AKOS005169539
- DTXSID90383697
- CS-0309075
- SCHEMBL4836837
- Z808584864
- STL411794
-
- MDL: MFCD04115389
- Inchi: InChI=1S/C11H10N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-8H,1H3
- InChI Key: DLMVCAXLQMJYHP-UHFFFAOYSA-N
- SMILES: CN1C(=C(C=N1)C=O)C2=CC=CC=C2
Computed Properties
- Exact Mass: 186.07900
- Monoisotopic Mass: 186.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 700℃
- Boiling Point: 356.4°Cat760mmHg
- Flash Point: 169.4°C
- Refractive Index: 1.593
- Solubility: Very slightly soluble (0.19 g/l) (25 º C),
- PSA: 34.89000
- LogP: 1.89960
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155262-5.0g |
1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 95% | 5.0g |
$831.0 | 2023-07-09 | |
Chemenu | CM188986-5g |
1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 97% | 5g |
$726 | 2021-08-05 | |
abcr | AB224516-250 mg |
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 250MG |
€275.80 | 2022-03-25 | ||
abcr | AB224516-5 g |
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 5g |
€1,185.30 | 2022-03-25 | ||
Enamine | EN300-155262-2.5g |
1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 95% | 2.5g |
$516.0 | 2023-07-09 | |
Enamine | EN300-155262-10.0g |
1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 95% | 10.0g |
$1461.0 | 2023-07-09 | |
Aaron | AR001O6H-250mg |
1H-Pyrazole-4-carboxaldehyde, 1-methyl-5-phenyl- |
154927-01-2 | 95% | 250mg |
$248.00 | 2023-12-15 | |
Aaron | AR001O6H-1g |
1H-Pyrazole-4-carboxaldehyde, 1-methyl-5-phenyl- |
154927-01-2 | 95% | 1g |
$475.00 | 2023-12-15 | |
A2B Chem LLC | AA76893-500mg |
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde |
154927-01-2 | 95% | 500mg |
$304.00 | 2024-04-20 | |
abcr | AB224516-250mg |
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde; . |
154927-01-2 | 250mg |
€301.00 | 2025-03-19 |
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Related Literature
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Additional information on 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 154927-01-2)
The compound 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 154927-01-2) is a heterocyclic aromatic aldehyde with a unique structure that combines a pyrazole ring, a methyl group, and a phenyl substituent. This compound belongs to the class of pyrazole derivatives, which have garnered significant attention in recent years due to their diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, which contributes to its stability and reactivity. The presence of the methyl group and the phenyl group further enhances its chemical versatility, making it a valuable building block for organic synthesis.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs. For instance, researchers have reported that certain pyrazole-containing compounds exhibit potent inhibitory effects on protein kinases, which are key targets in cancer therapy. The aldehyde group in 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde adds another layer of functionality, enabling it to participate in various condensation reactions such as the aldol reaction or the Perkin reaction. These reactions are crucial for constructing complex molecular architectures with tailored properties.
The synthesis of 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step processes that leverage the reactivity of pyrazole precursors. One common approach is the nucleophilic substitution or addition to the pyrazole ring, followed by functionalization to introduce the aldehyde group. The methyl and phenyl substituents can be introduced during the synthesis or through post-synthetic modifications. The choice of synthetic route depends on factors such as scalability, cost-effectiveness, and the desired purity of the final product.
In terms of applications, pyrazole derivatives like this compound are widely used in the development of agrochemicals due to their ability to inhibit plant pathogens and pests. For example, certain pyrazole-based fungicides have been shown to effectively control fungal infections in crops without causing significant harm to the environment. Additionally, these compounds are being explored for their potential in materials science, particularly in the design of advanced polymers and organic semiconductors.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of pyrazole derivatives with unprecedented accuracy. By employing density functional theory (DFT) calculations, scientists can design molecules with specific electronic characteristics tailored for particular applications. For instance, modifications to the substituents on the pyrazole ring can significantly influence its electron-donating or electron-withdrawing abilities, which are critical for applications in optoelectronics and catalysis.
The growing interest in green chemistry has also led to innovative methods for synthesizing pyrazole derivatives under mild conditions using biocatalysts or environmentally friendly solvents. These approaches not only reduce the environmental footprint but also enhance the scalability of production processes. For example, enzymatic catalysis has been successfully applied to synthesize certain pyrazole-containing compounds with high enantioselectivity, making them valuable for chiral drug development.
In conclusion, 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 154927-01-2) is a versatile compound with a rich structural diversity that makes it a valuable asset in various fields of chemistry. Its unique combination of functional groups and aromaticity positions it as a promising candidate for developing novel drugs, agrochemicals, and advanced materials. As research continues to uncover new applications and synthetic strategies for this compound, its role in modern chemistry is expected to grow even further.
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